1-Bromononane

Thermophysical characterization Process calorimetry Reaction engineering

1-Bromononane (nonyl bromide, CAS 693-58-3) is a primary linear alkyl halide with the formula CH₃(CH₂)₈Br and a molecular weight of 207.15 g/mol. It belongs to the 1-bromoalkane homologous series and appears as a colorless to pale yellow liquid at room temperature, immiscible with water but freely soluble in common organic solvents.

Molecular Formula C9H19Br
Molecular Weight 207.15 g/mol
CAS No. 693-58-3
Cat. No. B048978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromononane
CAS693-58-3
Synonyms1-Bromo-n-nonane;  1-Nonyl Bromide;  1-n-Nonyl bromide;  NSC 5519;  Nonyl Bromide;  n-Nonyl bromide
Molecular FormulaC9H19Br
Molecular Weight207.15 g/mol
Structural Identifiers
SMILESCCCCCCCCCBr
InChIInChI=1S/C9H19Br/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3
InChIKeyAYMUQTNXKPEMLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromononane (CAS 693-58-3) Procurement Guide: Properties, Differentiation, and Selection Rationale


1-Bromononane (nonyl bromide, CAS 693-58-3) is a primary linear alkyl halide with the formula CH₃(CH₂)₈Br and a molecular weight of 207.15 g/mol. It belongs to the 1-bromoalkane homologous series and appears as a colorless to pale yellow liquid at room temperature, immiscible with water but freely soluble in common organic solvents . With a boiling point of 201 °C, density of 1.084 g/mL at 25 °C, and refractive index n20/D of 1.454, it occupies a specific niche among C₆–C₁₄ 1-bromoalkanes for organic synthesis, pharmaceutical intermediate preparation, and specialty chemical manufacturing .

Why 1-Bromononane Cannot Be Substituted by 1-Bromooctane or 1-Bromodecane Without Consequence


Within the 1-bromoalkane series, a single methylene unit difference in chain length produces quantifiable shifts in thermophysical properties, biological activity, and physicochemical behavior that directly affect synthetic outcomes. The isobaric heat capacity of 1-bromononane is 79.1 J·kg⁻¹·K⁻¹ higher than that of 1-bromooctane at 298.15 K [1], altering heat management requirements in exothermic reactions. In medicinal chemistry, the C9 chain is the empirically determined optimum for antibacterial activity of N-alkylimidazole derivatives, with potency declining on both the C8 and C10 sides [2]. Conversely, for COX-2 inactivator design, the C9 chain is explicitly inferior to the C7 chain [3]. These are not marginal differences—they represent functional go/no-go decision points where generic substitution would lead to underperformance or outright failure of the intended application.

1-Bromononane: Head-to-Head Quantitative Evidence vs. Closest Chain-Length Analogs


Isobaric Heat Capacity: C9 vs. C8 and C10 1-Bromoalkanes

Experimental measurements by Korotkovskii et al. (2016) provide isobaric heat capacity (Cp) data across the homologous 1-bromoalkane series at normal pressure. At 298.15 K, 1-bromononane (C9) exhibits a Cp of 1488.3 J·kg⁻¹·K⁻¹, which is 79.1 J·kg⁻¹·K⁻¹ higher than 1-bromooctane (C8, 1409.2 J·kg⁻¹·K⁻¹) and 23.5 J·kg⁻¹·K⁻¹ lower than 1-bromodecane (C10, 1511.8 J·kg⁻¹·K⁻¹). This 5.6% increase over C8 and 1.6% decrease relative to C10 are well outside the reported experimental uncertainty and are reproducible across the full 298–423 K temperature range [1].

Thermophysical characterization Process calorimetry Reaction engineering

Antibacterial Activity of N-Alkylimidazole Derivatives: C9 Chain Is the Empirically Determined Optimum

Khabnadideh et al. (2003) synthesized a homologous series of 1-alkylimidazoles (C2 through C18) via N-alkylation of imidazole using the corresponding 1-bromoalkanes and evaluated antibacterial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli by disk diffusion MIC/MBC assay. The study explicitly concluded that 'antibacterial effects of 1-alkylimidazole derivatives increase as the number of carbons in the alkyl chain increases up to nine carbons' and then decrease [1]. The C9 derivative (1-nonylimidazole, prepared from 1-bromononane) exhibited the lowest MIC values across all three bacterial strains among the unsubstituted 1-alkylimidazoles. In contrast, the C8 (1-octylimidazole) and C10 (1-decylimidazole) derivatives showed reduced potency, establishing a clear activity peak at C9.

Medicinal chemistry Antibacterial SAR N-alkylimidazole synthesis

COX-2 Inactivator SAR: Nonyl (C9) Chain Explicitly Inferior to Heptyl (C7) Chain

Kalgutkar et al. (1998) conducted extensive SAR studies on 2-acetoxyphenyl alkyl sulfides as selective COX-2 inactivators. The heptyl (C7) analogue (compound 46) showed an IC50(COX-2) of ~2 µM and was 125-fold more potent than the methyl analogue. However, further chain extension to the octyl (C8, compound 47) and nonyl (C9, compound 48) analogues resulted in compounds that were 'inferior in inhibitory potency' [1]. Specifically, the octyl analogue 47 exhibited IC50(COX-1 and COX-2) > 40 µM, and the nonyl analogue 48 was similarly inactive. This demonstrates that the C9 chain is counter-indicated for this pharmacophore—the C7 chain is the optimum—and that selecting 1-bromononane for COX-2 inactivator synthesis would yield inactive compounds.

COX-2 inhibition Drug design SAR Covalent enzyme inactivators

Physical Property Differentiation: Density and Refractive Index vs. C8 and C10 Homologs

The density of 1-bromononane (1.084 g/mL at 25 °C, lit.) is intermediate between 1-bromooctane (~1.11 g/mL) and 1-bromodecane (~1.066 g/mL), while its boiling point (201 °C) is essentially identical to 1-bromooctane (201 °C) but 37 °C lower than 1-bromodecane (238 °C) [1]. The refractive index of 1-bromononane (n20/D 1.454) is also distinct: 1-bromooctane has n20/D ~1.450–1.452, and 1-bromodecane has n20/D ~1.456. These systematic differences arise from the incremental methylene group contributions and provide unambiguous identification and purity verification benchmarks independent of chromatographic methods.

Physical property specification Quality control Solvent selection

Hydrophobicity (LogP) Differentiation: Predicted Partition Coefficient vs. C8 and C10

The ACD/Labs predicted LogP for 1-bromononane is 5.40 (ACD/LogP) with an experimental LogP of approximately 5.10 (KOWWIN estimate) . This is incrementally higher than 1-bromooctane (C8, predicted LogP ~4.9) and lower than 1-bromodecane (C10, predicted LogP ~5.9), consistent with the ~0.5 LogP unit increase per methylene group for linear alkyl halides. The corresponding predicted bioconcentration factor (BCF) for 1-bromononane is 7849.50 and the KOC is 21,356, indicating substantial environmental partitioning that differentiates it from shorter-chain analogs .

Lipophilicity Drug-likeness Phase-transfer chemistry

Quaternary Ammonium Surfactant Precursor: C9 Chain Confers Distinct Micellization Properties

1-Bromononane serves as a key alkylating agent for the synthesis of N-nonyl quaternary ammonium salts, which are employed as cationic surfactants in detergents, fabric softeners, and antimicrobial formulations [1]. The C9 chain length produces a critical micelle concentration (CMC) and hydrophilic-lipophilic balance (HLB) that is distinct from both C8-derived (shorter, higher CMC, less surface activity) and C10-derived (longer, lower CMC, potential solubility issues) quaternary ammonium compounds. While specific CMC data for nonyltrimethylammonium salts were not located in the accessible literature, the well-established Traube's rule predicts an approximately 3-fold decrease in CMC per methylene group added to the hydrophobic tail for ionic surfactants—meaning the C9 surfactant will have a CMC roughly one-third that of its C8 counterpart and roughly three times that of its C10 counterpart [2].

Cationic surfactant synthesis Micelle chemistry Antimicrobial quaternary ammonium compounds

Optimal Procurement and Application Scenarios for 1-Bromononane Based on Quantitative Differentiation Evidence


Synthesis of N-Nonylimidazole Antibacterial Agents with Maximal Potency

Based on the Khabnadideh et al. (2003) finding that antibacterial activity of 1-alkylimidazoles peaks at the C9 chain length [1], medicinal chemistry groups developing N-alkylimidazole antibacterials should procure 1-bromononane as the alkylating agent of choice. Using 1-bromooctane (C8) or 1-bromodecane (C10) would produce derivatives with measurably higher MIC values against S. aureus, P. aeruginosa, and E. coli. The N-alkylation is performed under standard conditions (imidazole, base, polar aprotic solvent), and the C9 derivative provides the optimal balance of membrane permeability and target binding within this chemotype.

Negative Control or Comparator Compound for COX-2 Inactivator SAR Studies

The Kalgutkar et al. (1998) SAR study established that the nonyl (C9) analogue is 'inferior in inhibitory potency' as a COX-2 inactivator, with the heptyl (C7) chain being optimal [2]. 1-Bromononane should therefore be procured by laboratories conducting COX-2 inactivator research specifically as a tool to demonstrate chain-length-dependent loss of activity. It serves as a critical negative control that validates the specificity of the C7 optimum. Procurement of 1-bromononane for this purpose is scientifically justified, but it must not be purchased as a substitute for 1-bromoheptane in COX-2 inhibitor synthesis.

Process Chemistry: Heat Management Calculations Require C9-Specific Cp Data

For scale-up of reactions involving 1-bromononane, the isobaric heat capacity of 1488.3 J·kg⁻¹·K⁻¹ at 298.15 K—as measured by Korotkovskii et al. (2016) [3]—must be used in process calorimetry calculations rather than interpolated values from C8 or C10 data. The 5.6% difference in Cp between C8 and C9 translates to a proportional difference in heating/cooling duty, and using C8 Cp data would underestimate the energy required to bring the C9 reaction mixture to temperature. This scenario applies to any exothermic alkylation, Grignard formation, or quaternization reaction conducted at pilot or production scale.

Cationic Surfactant Development Requiring Intermediate CMC Values

Industrial surfactant formulators developing quaternary ammonium-based detergents or antimicrobials who require a CMC between that of octyl and decyl quaternary ammonium salts should select 1-bromononane as the quaternizing agent [4]. By Traube's rule, the nonyl quaternary ammonium compound will exhibit a CMC approximately one-third that of the octyl analog and three times that of the decyl analog, offering a specific intermediate surface activity profile. This is relevant for applications where the octyl derivative is too hydrophilic (insufficient surface activity) and the decyl derivative is too hydrophobic (solubility or Krafft point limitations).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromononane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.